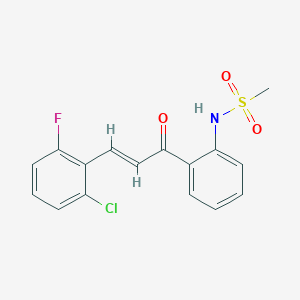

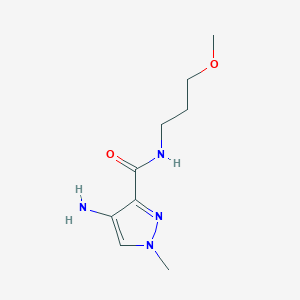

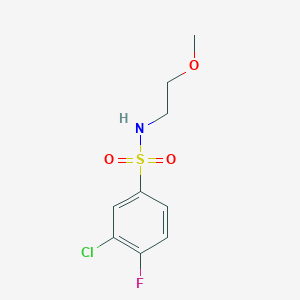

(E)-N-(2-(3-(2-chloro-6-fluorophenyl)acryloyl)phenyl)methanesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-N-(2-(3-(2-chloro-6-fluorophenyl)acryloyl)phenyl)methanesulfonamide is a chemical compound that belongs to the class of sulfonamides. It is a synthetic compound that has been extensively studied for its potential applications in scientific research.

Scientific Research Applications

Synthesis and Functionalization

The development of chemoselective N-acylation reagents, such as N-acyl-N-(2,3,4,5,6-pentafluorophenyl)methanesulfonamides, highlights a systematic approach to understanding structure-reactivity relationships. These compounds exhibit good chemoselectivity and are pivotal in N-acylation reactions, showcasing their potential in synthesizing complex molecules (Kondo et al., 2000).

Research on the catalytic asymmetric addition to cyclic N-acyl-iminium illustrates the utility of α-fluoro(phenylsulfonyl)methane derivatives. This method enables the creation of sulfone and fluorine-incorporating molecules with high stereocontrol, demonstrating an advanced technique for developing biologically relevant compounds with complex chiral centers (Bhosale et al., 2022).

Fluorine Chemistry

The nucleophilic fluoromethylation of alkyl and benzyl halides using alpha-fluoro-alpha-(phenylsulfonyl)methane as a versatile reagent has been reported. This methodology facilitates the stereospecific synthesis of alpha-fluorovinyl compounds, including alpha-fluorostyrylsulfones, and opens avenues for creating alpha-substituted fluoroalkane derivatives through selective reductive desulfonylation conditions (Prakash et al., 2009).

The preparation of α-fluoro(disulfonyl)methane and its analogs via a new C–S bond-forming strategy signifies progress in synthesizing α-fluorobis(phenylsulfonyl)methane (FBSM), a crucial synthon for various fluoromethylated organic molecules. This approach highlights the synthetic utility and selectivity of fluorinated compounds in organic synthesis (Prakash et al., 2010).

Molecular Structure Analysis

- A study of nimesulidetriazole derivatives, including structural analysis through X-ray powder diffraction, reveals the impact of substitution on supramolecular assembly. This work contributes to understanding molecular interactions and designing compounds with specific physical properties (Dey et al., 2015).

properties

IUPAC Name |

N-[2-[(E)-3-(2-chloro-6-fluorophenyl)prop-2-enoyl]phenyl]methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClFNO3S/c1-23(21,22)19-15-8-3-2-5-12(15)16(20)10-9-11-13(17)6-4-7-14(11)18/h2-10,19H,1H3/b10-9+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPZQHAQAHKNOKE-MDZDMXLPSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1=CC=CC=C1C(=O)C=CC2=C(C=CC=C2Cl)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CS(=O)(=O)NC1=CC=CC=C1C(=O)/C=C/C2=C(C=CC=C2Cl)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClFNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

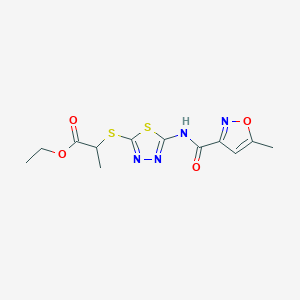

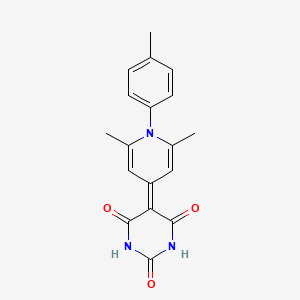

![2-{[1-(pyrazine-2-carbonyl)piperidin-4-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2587129.png)

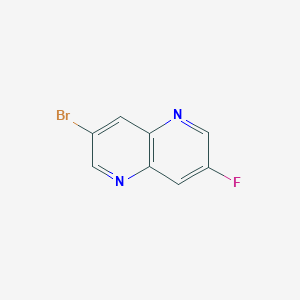

![Ethyl 4-amino-2-[5-(trifluoromethyl)-1H-pyrazol-4-yl]butanoate](/img/structure/B2587131.png)

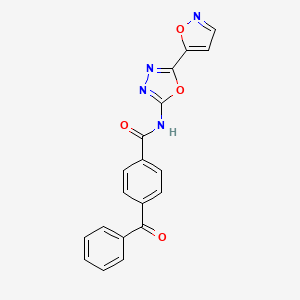

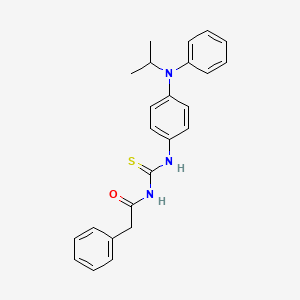

![N-(4-phenylbutan-2-yl)-4-{[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]methyl}benzamide](/img/structure/B2587134.png)

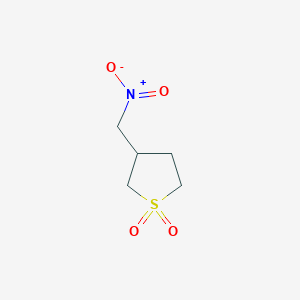

![3-(7-ethoxy-5-(thiophen-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2587141.png)